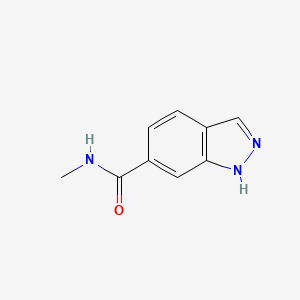

N-methyl-1H-indazole-6-carboxamide

Description

The exact mass of the compound this compound is 175.074561919 g/mol and the complexity rating of the compound is 207. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-1H-indazole-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-10-9(13)6-2-3-7-5-11-12-8(7)4-6/h2-5H,1H3,(H,10,13)(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQQHIPUHIPQFOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC2=C(C=C1)C=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401296880 | |

| Record name | N-Methyl-1H-indazole-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401296880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

906000-49-5 | |

| Record name | N-Methyl-1H-indazole-6-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=906000-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-1H-indazole-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401296880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Indazole Scaffolds in Medicinal Chemistry and Drug Discovery

The indazole ring system, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is considered a "privileged scaffold" in medicinal chemistry. dntb.gov.uaresearchgate.net This designation stems from its recurring presence in a multitude of compounds that exhibit a wide range of biological activities. hanyang.ac.krnih.gov The unique chemical properties and tautomeric forms of indazole make it a versatile foundation for the development of therapeutic agents.

Indazole derivatives have been successfully incorporated into a number of commercially available drugs and are prevalent in compounds undergoing clinical investigation. bldpharm.com The broad spectrum of pharmacological activities associated with the indazole nucleus includes:

Antitumor Activity: Many indazole-containing compounds have been developed as potent anticancer agents. hanyang.ac.krbldpharm.com For instance, Niraparib is an indazole-based drug used for the treatment of various cancers, including ovarian and breast cancer. hanyang.ac.krnih.gov Pazopanib, another example, is a tyrosine kinase inhibitor with an indazole core used in cancer therapy. hanyang.ac.kr

Anti-inflammatory Properties: The indazole scaffold is a key feature in molecules designed to combat inflammation. researchgate.nethanyang.ac.kr

Antiviral and Antibacterial Activity: Researchers have explored indazole derivatives for their potential to inhibit the replication of viruses like HIV and to combat bacterial infections. researchgate.nethanyang.ac.kr

Kinase Inhibition: The indazole structure is frequently employed in the design of kinase inhibitors, which are crucial in regulating cell signaling pathways implicated in diseases like cancer. bldpharm.comgoogle.com Research has shown that indazole derivatives can be potent inhibitors of kinases such as epidermal growth factor receptor (EGFR) and extracellular signal-regulated kinases (ERK1/2). nih.gov

Other Therapeutic Areas: The versatility of the indazole scaffold extends to the development of antiarrhythmic and antifungal agents. researchgate.nethanyang.ac.kr

The thermodynamic stability of the 1H-indazole tautomer, in particular, makes it a preferred structural motif for the synthesis of new drug candidates. researchgate.netnih.gov The ability to introduce various substituents at different positions on the indazole ring allows for the fine-tuning of a compound's pharmacological profile, including its binding affinity, metabolic stability, and pharmacokinetic properties.

Positioning of N Methyl 1h Indazole 6 Carboxamide As a Research Compound and Building Block

Strategies for the Indazole Core Construction

A variety of chemical reactions have been developed to construct the bicyclic indazole ring system. These methods offer different advantages concerning substrate scope, reaction conditions, and regioselectivity.

A notable method for synthesizing 1H-indazoles involves an intramolecular ligand-free palladium-catalyzed C-H amination reaction. nih.gov This approach has been reported for the cyclization of aminohydrazones. nih.gov Another palladium-catalyzed method involves the intramolecular C-H activation and amination of benzophenone (B1666685) tosylhydrazones, which has been shown to produce indazoles with various functional groups in good to high yields. nih.gov This particular system, using Pd(OAc)₂, Cu(OAc)₂, and AgOCOCF₃, is especially effective for substrates bearing electron-donating groups on the benzene (B151609) ring. nih.gov The absence of a ligand simplifies the reaction conditions and purification process. nih.gov Furthermore, palladium-catalyzed intramolecular arylation has been successfully applied to N-(2-halophenyl)amides to form oxindoles, demonstrating the utility of this catalytic system in forming five-membered rings fused to an aromatic system. acs.org

Metal-free synthesis presents an attractive alternative, and iodine has been employed as a key reagent in direct aryl C-H amination. One such method treats diaryl and tert-butyl aryl ketone hydrazones with iodine in the presence of potassium iodide and sodium acetate (B1210297) to yield 1H-indazoles. nih.govresearchgate.net This reaction proceeds through an oxidative C-H amination pathway. nih.gov Similarly, [bis-(trifluoroacetoxy)iodo]benzene (PIFA) has been used as an oxidant to achieve the same transformation from arylhydrazones, offering good functional group compatibility. nih.gov Iodine-promoted C-H amination has also been utilized for the synthesis of fused tricyclic heteroarenes, showcasing its versatility in constructing C-N bonds under oxidative conditions. nih.gov These iodine-mediated approaches are significant as they avoid the use of transition metals. nih.govnih.gov

Organophosphorus reagents are effective in mediating reductive cyclization to form the indazole N-N bond. The Cadogan reaction, a classical example, involves the deoxygenative cyclization of an o-nitrobenzyl derivative. A modern, one-pot variation involves the condensation of ortho-nitrobenzaldehydes with amines, followed by reductive cyclization promoted by a phosphine, such as tri-n-butylphosphine, to afford 2H-indazoles. organic-chemistry.orgcapes.gov.bracs.org This method is operationally simple and proceeds under mild conditions (e.g., 80°C in isopropanol). organic-chemistry.org Another approach uses organophosphorus agents, generated in situ from phospholene oxide and organosilanes, for the reductive cyclization of o-nitrobenzaldimines. nih.gov This deoxygenative N-N bond-forming Cadogan heterocyclization provides the desired indazole products efficiently. nih.gov

Cycloaddition reactions provide a powerful and convergent route to the indazole core. The [3+2] cycloaddition of a 1,3-dipole with a dipolarophile is a common strategy. Specifically, the reaction of in-situ generated nitrile imines with benzyne (B1209423) (an aryne) is a rapid method, often completed within minutes, to produce N(1)-C(3) disubstituted indazoles in moderate to excellent yields. acs.orgnih.govacs.org This approach offers a modular and convergent pathway to highly decorated indazoles. acs.orgacs.org Another variant involves the 1,3-dipolar cycloaddition of diazomethane (B1218177) derivatives or in situ generated diazo compounds (from N-tosylhydrazones) with arynes. acs.orgorganic-chemistry.org This method is highly efficient and proceeds under mild conditions. organic-chemistry.org Sydnones, which are stable cyclic 1,3-dipoles, can also react with arynes in a [3+2] cycloaddition to selectively form 2H-indazoles after the extrusion of carbon dioxide. nih.gov

Table 1: Comparison of Cycloaddition Strategies for Indazole Synthesis

| Dipole Source | Dipolarophile | Key Features | Product Type | Citation(s) |

| Nitrile Imines | Benzyne | Rapid ( < 5 min), convergent, good yields | 1-Substituted-1H-indazoles | acs.orgnih.govacs.org |

| Diazo Compounds | Arynes | Mild conditions, good to excellent yields | 3-Substituted-1H-indazoles | organic-chemistry.org |

| Sydnones | Arynes | Selective, mild conditions, good to excellent yields | 2H-Indazoles | nih.gov |

A practical and scalable synthesis of indazoles involves the condensation of o-fluorobenzaldehydes with hydrazine (B178648). acs.orgnih.govcapes.gov.bracs.orgresearchgate.net A challenge with this direct method is a competitive Wolf-Kishner reduction that can lower the yield of the desired indazole. acs.orgacs.org This side reaction can be effectively suppressed by first converting the o-fluorobenzaldehyde into its O-methyloxime derivative before condensation with hydrazine. acs.orgnih.govacs.org Using the E-isomer of the O-methyloxime is crucial, as the Z-isomer can lead to the formation of 3-aminoindazoles as a side product. acs.org This methodology has proven efficient for producing various indazoles substituted on the six-membered ring. acs.orgresearchgate.net

Table 2: Effect of Starting Material on Indazole Synthesis via Condensation

| Starting Material | Reagent | Major Product | Major Side Product | Citation(s) |

| o-Fluorobenzaldehyde | Hydrazine | Indazole | Fluorotoluene (from Wolf-Kishner reduction) | acs.orgacs.org |

| (E)-O-Methyloxime of o-Fluorobenzaldehyde | Hydrazine | Indazole | Minimal side products | acs.orgnih.govacs.org |

| (Z)-O-Methyloxime of o-Fluorobenzaldehyde | Hydrazine | Indazole | 3-Aminoindazole | acs.org |

Functionalization and Derivatization at the 6-Position of 1H-Indazole

Once the 1H-indazole core is established, the synthesis of this compound requires the introduction of a carboxamide group at the C6 position. This is typically achieved through a multi-step sequence starting from an appropriately substituted indazole.

A common strategy involves the creation of a carboxylic acid at the 6-position, which can then be converted to the desired amide. While direct C-H functionalization methods are advancing, a more traditional and reliable route often begins with a precursor like 6-nitro-1H-indazole or 6-bromo-1H-indazole. The nitro group can be reduced to an amine, which can then be converted to a nitrile via a Sandmeyer reaction, followed by hydrolysis to the carboxylic acid. The bromo-substituted indazole can be converted to the 6-carboxylic acid via lithium-halogen exchange followed by quenching with carbon dioxide, or through a palladium-catalyzed carbonylation or cyanation/hydrolysis sequence.

Once 1H-indazole-6-carboxylic acid is obtained, standard peptide coupling methods can be employed to form the N-methylcarboxamide. This involves activating the carboxylic acid with a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (hydroxybenzotriazole), followed by the addition of methylamine (B109427). derpharmachemica.com

Alternatively, research has shown the synthesis of various 1H-indazole-3-carboxamides by coupling 1H-indazole-3-carboxylic acid with different amines. derpharmachemica.comresearchgate.net While this applies to the 3-position, the chemical principles are directly transferable to the 6-position. For instance, a series of novel N-1-substituted indazole-3-carboxamide derivatives were synthesized and evaluated as PARP-1 inhibitors, highlighting the importance of the carboxamide functional group in medicinal chemistry. nih.gov

Synthesis of 1H-Indazole-6-carboxylic acid Precursors

The formation of the 1H-indazole-6-carboxylic acid core is a critical step, often achieved through cyclization reactions starting from appropriately substituted benzene derivatives. One common strategy involves the use of ortho-substituted benzonitriles. For instance, 2-bromobenzonitriles can undergo a palladium-catalyzed arylation with benzophenone hydrazone, which is then followed by an acid-mediated deprotection and cyclization to yield the indazole ring. organic-chemistry.org This method provides an efficient alternative to traditional SNAr reactions with hydrazine on o-fluorobenzonitriles. organic-chemistry.org

Another established route begins with the nitration of methyl benzoate (B1203000) to produce methyl m-nitrobenzoate. orgsyn.org This can be further elaborated to create the necessary precursors for indazole synthesis. For example, methyl 4-methyl-3-nitrobenzoate can serve as a starting material. The nitro group is then reduced, which initiates a cyclization to form the indazole core.

Furthermore, 1H-indazoles can be constructed via a [3+2] annulation approach using arynes and hydrazones. organic-chemistry.org This method allows for the synthesis of various indazole derivatives depending on the specific reaction conditions and the nature of the hydrazone used. organic-chemistry.org

A summary of precursor synthesis methods is provided in the table below.

| Starting Material | Key Transformation | Product | Reference |

| 2-Bromobenzonitrile | Pd-catalyzed arylation, deprotection/cyclization | 3-Aminoindazole derivative | organic-chemistry.org |

| Methyl benzoate | Nitration | Methyl m-nitrobenzoate | orgsyn.org |

| Arynes and Hydrazones | [3+2] Annulation | 1H-Indazole derivative | organic-chemistry.org |

Interconversion between Carboxylic Acid, Aldehyde, and Alcohol Forms

The functional group at the 6-position of the indazole ring can be readily interconverted to provide synthetic flexibility. The aldehyde group of a compound like 6-methyl-1H-indazole-5-carbaldehyde can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate. Conversely, the aldehyde can be reduced to a primary alcohol with reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.

Similarly, an ester, such as a methyl ester derivative, can be hydrolyzed to the corresponding carboxylic acid. chemicalbook.com For example, 6-carboxy-3-methyl-1H-indazole can be esterified to 3-methyl-1H-indazole-6-carboxylic acid methyl ester by refluxing in methanol (B129727) with a catalytic amount of sulfuric acid. chemicalbook.com The reverse reaction, hydrolysis of the ester to the carboxylic acid, is also a standard procedure. A recently developed method for N1-alkylation of indazoles involves the reaction with an aldehyde, like isobutyraldehyde, followed by reduction of the resulting enamine intermediate. nih.gov

N-Methylation Strategies for Indazole Derivatives

The alkylation of the indazole nitrogen is a crucial step that often presents a regioselectivity challenge, as it can occur at either the N-1 or N-2 position. nih.govbeilstein-journals.org The outcome of the reaction is highly dependent on the reaction conditions, including the base, solvent, and the nature of the methylating agent. beilstein-journals.orgnih.gov

Regioselective N-Methylation of 1H-Indazoles (e.g., N-1 vs. N-2 position)

Direct alkylation of 1H-indazoles typically yields a mixture of N-1 and N-2 substituted products. nih.govbeilstein-journals.org The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer. beilstein-journals.orgnih.gov This difference in stability can be exploited to achieve regioselectivity. For instance, N-1 substituted products are often favored under thermodynamic control. nih.gov

The substituents on the indazole ring also play a significant role in directing the regioselectivity of N-alkylation. nih.gov For example, methylation of 6-nitro-1H-indazole with dimethyl sulfate (B86663) in the presence of potassium hydroxide (B78521) results in an almost 1:1 mixture of the 1-methyl and 2-methyl isomers. researchgate.net However, using diazomethane with a Lewis acid catalyst can favor the 1-methylated product. researchgate.net In contrast, under acidic conditions, methylation of 6-nitroindazole (B21905) can yield the 1-methyl derivative exclusively. rsc.org

Alkylation of Indazole Precursors (e.g., using methyl iodide, dimethyl sulfate)

Common alkylating agents like methyl iodide and dimethyl sulfate are frequently used for the N-methylation of indazoles. nih.govbeilstein-journals.orgresearchgate.net The choice of base and solvent is critical in these reactions. For example, treating methyl 5-bromo-1H-indazole-3-carboxylate with methyl iodide and potassium carbonate in DMF gives a mixture of N-1 and N-2 methylated products. nih.govbeilstein-journals.org The use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for achieving N-1 selective alkylation. nih.gov

Dimethyl sulfate is another versatile methylating agent. wikipedia.org Its reaction with 6-nitro-1H-indazole in the presence of potassium hydroxide at 45°C produces a nearly equimolar mixture of 1-methyl-6-nitro-1H-indazole and 2-methyl-6-nitro-2H-indazole. researchgate.net

The following table summarizes the outcomes of different methylation conditions on a substituted indazole.

| Indazole Substrate | Methylating Agent | Base/Solvent | N-1:N-2 Ratio | Reference |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Methyl iodide | K₂CO₃ / DMF | 44:40 | nih.govbeilstein-journals.org |

| 6-Nitro-1H-indazole | Dimethyl sulfate | KOH / 45°C | ~1:1 | researchgate.net |

| 6-Nitro-1H-indazole | Methyl iodide | Heat (100°C) | N-2 selective | researchgate.net |

| 1H-Indazole | Methyl iodide | NaHMDS / THF | 1:1.3 | beilstein-journals.org |

Utilization of Specific Methylating Reagents (e.g., methyl 2,2,2-trichloroacetimidate)

To overcome the challenge of regioselectivity, specific methylating reagents have been developed. Methyl 2,2,2-trichloroacetimidate, in the presence of an acid catalyst like trifluoromethanesulfonic acid, has been shown to be a highly efficient and regioselective reagent for the synthesis of 2-methyl-2H-indazoles. researchgate.net This method works well for a variety of indazoles, including those with electron-donating and electron-withdrawing groups. researchgate.net Quantum mechanical studies have elucidated the mechanism behind the high N-2 selectivity observed with this reagent. wuxibiology.com

Amide Coupling and Formation of Carboxamide Moieties

The final step in the synthesis of this compound is the formation of the amide bond. This is typically achieved by coupling the corresponding 1H-indazole-6-carboxylic acid with methylamine. To facilitate this reaction, the carboxylic acid is usually activated in situ. mychemblog.comwikipedia.org

Common coupling reagents used for this transformation include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). mychemblog.comwikipedia.orgresearchgate.net HATU is a highly efficient peptide coupling reagent that generates an active ester from the carboxylic acid, which then readily reacts with the amine. mychemblog.comwikipedia.org The reaction is typically carried out in a polar aprotic solvent like DMF in the presence of a non-nucleophilic base such as Hünig's base (N,N-diisopropylethylamine). wikipedia.org

Traditional methods for creating such amide bonds often involve first preparing 3-amino-2H-indazole, which can require high temperatures and palladium catalysis, followed by amide condensation with expensive reagents like HATU or EDCI. acs.org More direct, one-pot methods are therefore highly desirable. researchgate.net

| Carboxylic Acid | Amine | Coupling Reagent | Base/Solvent | Product | Reference |

| 1H-Indazole-6-carboxylic acid | Methylamine | HATU | DIPEA / DMF | This compound | mychemblog.comwikipedia.org |

| Dicarboxylic acids | Various amines | HATU | 2-MeTHF | Diamides | researchgate.net |

Hydrolysis of Methyl Indazole-Carboxylate Precursors followed by Amidation

A common and reliable pathway to indazole carboxamides begins with the corresponding methyl indazole-carboxylate. This two-step sequence involves the initial hydrolysis of the ester to the carboxylic acid, followed by an amidation reaction. This approach is particularly useful when the methyl ester is more readily available commercially or synthetically than the carboxylic acid itself. diva-portal.org

The hydrolysis step is typically conducted under basic conditions. The methyl ester precursor, such as methyl 1H-indazole-6-carboxylate, is treated with a strong base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH). diva-portal.org The reaction is generally performed in a mixture of solvents, such as tetrahydrofuran (THF), methanol, or ethanol, and water, often with heating to ensure complete conversion. diva-portal.org Upon completion, the reaction mixture is acidified to protonate the carboxylate salt, leading to the precipitation or extraction of the pure indazole carboxylic acid.

Carboxylic Acid Activation (e.g., via acyl chlorides) and Subsequent Amidation

The direct condensation of a carboxylic acid and an amine to form an amide is generally inefficient. This is because the acidic carboxylic acid and the basic amine readily form a non-reactive ammonium (B1175870) carboxylate salt. rsc.orgmasterorganicchemistry.com To overcome this, the carboxylic acid must be "activated" to enhance the electrophilicity of the carbonyl carbon. This is achieved using a variety of coupling agents. rsc.org This strategy is the most widely employed method for synthesizing indazole carboxamides from their corresponding carboxylic acids. derpharmachemica.comresearchgate.net

The general procedure involves dissolving the indazole carboxylic acid in an aprotic solvent, such as N,N-Dimethylformamide (DMF), and adding a coupling agent, often along with an auxiliary nucleophile or a base. After a short activation period, the desired amine (e.g., methylamine for the synthesis of this compound) is introduced to the mixture to form the final amide product.

Several effective coupling systems have been developed and are routinely used for this transformation.

Common Coupling Agents for Indazole Carboxamide Synthesis:

| Coupling Agent/System | Base (if applicable) | Solvent | Reference Example |

| EDC·HCl / HOBT | TEA (Triethylamine) | DMF | Synthesis of various 1H-indazole-3-carboxamides. derpharmachemica.comresearchgate.net |

| HATU | DIPEA (N,N-Diisopropylethylamine) | DMF | Synthesis of N-(bromophenyl)-1-butyl-1H-indazole-3-carboxamides. rsc.org |

| TBTU | TEA (Triethylamine) | Not Specified | Used in the synthesis of synthetic cannabinoids. diva-portal.org |

| CDI (Carbonyldiimidazole) | Not Applicable | Not Specified | A common reagent for activating carboxylic acids. rsc.org |

EDC·HCl: 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride; HOBT: N-Hydroxybenzotriazole; HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; TBTU: 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate.

For example, a library of 1H-indazole-3-carboxamides was successfully synthesized by treating 1H-indazole-3-carboxylic acid with EDC·HCl, HOBT, and triethylamine (B128534) in DMF, followed by the addition of various substituted amines. derpharmachemica.comresearchgate.net

Amide Cross-Coupling Methodologies

Beyond the classical two-step activation and amidation sequence, more direct cross-coupling strategies are emerging. These methods aim to form the C-N amide bond with greater efficiency and under milder conditions. A notable advancement in this area is the use of photocatalysis to achieve direct C-H amidation of the indazole ring. acs.org

Strategies for Structural Diversification of the Carboxamide Side Chain

Structural diversification of the carboxamide side chain is crucial for exploring structure-activity relationships (SAR) in medicinal chemistry. The most direct strategy for achieving this diversity is to vary the amine component used during the amidation reaction. derpharmachemica.comresearchgate.net The methods described in section 2.4.2 are highly amenable to this approach, allowing for the synthesis of large libraries of analogs from a common indazole carboxylic acid intermediate.

A study by G. Narayana Swamy et al. exemplifies this strategy, wherein 1H-indazole-3-carboxylic acid was coupled with fourteen different substituted aryl or aliphatic amines to produce a corresponding series of novel 1H-indazole-3-carboxamides. derpharmachemica.comresearchgate.net This highlights the robustness of the EDC/HOBT coupling methodology for creating a diverse set of molecules for biological evaluation.

Examples of Side Chain Diversification via Amine Selection:

| Amine Reactant | Resulting 1H-Indazole-3-carboxamide Product |

| Benzylamine | N-benzyl-1H-indazole-3-carboxamide |

| 2-(Pyrrolidin-1-yl)ethan-1-amine | N-(2-(pyrrolidin-1-yl)ethyl)-1H-indazole-3-carboxamide |

| 1-(2-Aminophenyl)piperazine | 2-(4-(1H-indazole-3-carbonyl)piperazin-1-yl)benzonitrile |

| 1-Methylpiperazine | (1H-indazol-3-yl)(4-methylpiperazin-1-yl)methanone |

| 4-Methylbenzo[d]thiazol-2-amine | N-(4-methylbenzo[d]thiazol-2-yl)-1H-indazole-3-carboxamide |

| 1,3,4-Thiadiazol-2-amine | N-(1,3,4-thiadiazol-2-yl)-1H-indazole-3-carboxamide |

Data sourced from G. Narayana Swamy et al., 2015. derpharmachemica.comresearchgate.net

Another powerful strategy involves introducing a reactive functional group on the amine side chain that can be further modified after the amide bond is formed. For example, an N-aryl carboxamide bearing a bromo substituent, such as N-(4-bromophenyl)-1-butyl-1H-indazole-3-carboxamide, can be synthesized using standard amidation. This bromo-functionalized amide can then serve as a substrate for subsequent palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a wide array of aryl or heteroaryl groups, further expanding the structural diversity. rsc.org

Structure Activity Relationship Sar and Structure Metabolism Relationship Smr Investigations of N Methyl 1h Indazole 6 Carboxamide Analogs

Influence of N-Methylation on Biological Activity and Selectivity

The position of the methyl group on the indazole nitrogen atom is a critical determinant of biological activity. Indazoles can exist as two primary tautomers, 1H- and 2H-indazoles, and methylation fixes the nitrogen in one of these positions. researchgate.netresearchgate.net This structural fixation significantly influences how the molecule interacts with its biological target.

Positional and Substituent Effects on the Indazole Ring (e.g., 3-, 4-, 5-, 6-positions)

Modifications at various positions on the indazole ring have profound effects on the compound's pharmacological profile.

3-Position: The group at the 3-position is vital for activity. While the subject compound has a carboxamide at the 6-position, many related active compounds feature a carboxamide at the 3-position. For example, in a series of anticandidal agents, 3-phenyl-1H-indazole derivatives with carboxamide substituents showed significant activity. nih.gov Replacing the carboxamide at this position with a carboxylate ester generally leads to reduced bioactivity.

4-, 5-, and 6-Positions: Substituents on the benzene (B151609) portion of the indazole ring are crucial for modulating potency and selectivity.

5-Position: Halogenation at the 5-position has been explored in synthetic cannabinoids. The emergence of compounds with a bromide at the 5-position (e.g., ADB-5'-Br-INACA) highlights this position as a key modification site. ugent.be These brominated analogs can be distinguished from their non-brominated counterparts in toxicological analyses. ugent.be

6-Position: The placement of the carboxamide at the 6-position, as in the title compound, is a distinct structural feature. SAR studies on indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors have shown that substituents at both the 4- and 6-positions of the 1H-indazole scaffold play a crucial role in inhibitory activity. nih.gov

Fluorination: Adding a fluorine atom at various positions, such as the 6- or 7-position, is a common strategy in medicinal chemistry to alter physicochemical properties and metabolic stability. researchgate.netacs.org

The following table summarizes the effects of various substituents on the indazole ring based on related compound series.

| Position | Substituent Type | General Effect on Activity | Reference |

| 3 | Phenyl, Carboxamide | Often essential for activity; specific substituent dictates potency. | nih.gov |

| 5 | Halogen (e.g., Bromo) | Modulates receptor interaction and provides unique metabolic signature. | ugent.be |

| 6 | Carboxamide | Contributes to target binding; crucial for IDO1 inhibition in related scaffolds. | nih.gov |

Role of the Carboxamide Moiety and Side Chain Modifications on Efficacy and Affinity

The carboxamide group and its N-alkyl side chain are pivotal for molecular interactions and efficacy. In N-methyl-1H-indazole-6-carboxamide, the N-methyl group is the simplest side chain.

Studies on related indazole-3-carboxamides, particularly synthetic cannabinoids, demonstrate that the nature of the amino acid or amine linked to the carboxamide heavily influences potency and efficacy. For instance, replacing the simple methyl group with bulkier or more complex side chains like valine, tert-leucine, or adamantyl groups dramatically alters cannabinoid receptor affinity and activity. bohrium.commdpi.commdpi.com Compounds with a tert-leucinamide side chain (forming compounds like ADB-PINACA) often show high potency. dundee.ac.uk

Modifications to the carboxamide linker itself, such as replacing it with a bioisosteric group like a carboxylate ester, typically result in lower receptor binding and reduced bioactivity. nih.gov The amide N-H group and carbonyl oxygen are often critical hydrogen bond donors and acceptors, respectively, anchoring the molecule in the binding site of its target protein or enzyme.

The table below illustrates how side chain modifications in related indazole-3-carboxamides affect biological outcomes.

| Carboxamide Side Chain | Example Compound Class | Impact on Activity/Affinity | Reference |

| N-methyl | N-methyl-1H-indazole-3-carboxamide | Baseline/Moderate agonist activity | |

| N-adamantyl | APINACA (AKB48) | Potent cannabinoid receptor agonist | bohrium.com |

| N-tert-leucinamide | ADB-PINACA | High potency at CB1/CB2 receptors | dundee.ac.uk |

| N,N-diethylcarboxamide | Anticandidal indazole derivative | Most active against Candida strains in its series | nih.gov |

Relationship between Structural Features and Enzyme/Receptor Binding Profiles

The specific arrangement of atoms in this compound and its analogs dictates how they fit into the binding pockets of enzymes and receptors.

Hydrogen Bonding: The indazole N-H (in the 1H tautomer) and the carboxamide N-H act as hydrogen bond donors, while the pyrazole (B372694) nitrogen and the carboxamide oxygen act as acceptors. These interactions are fundamental for anchoring the ligand to amino acid residues in a binding site. acs.org

Hydrophobic and π-π Interactions: The benzene ring of the indazole core provides a surface for hydrophobic and π-stacking interactions with aromatic amino acid residues (e.g., tyrosine, phenylalanine) in the target protein. nih.govnih.gov

Enzyme Inhibition: In the context of drug-metabolizing enzymes, indazole carboxamides can act as inhibitors. For example, AB-PINACA, an indazole-3-carboxamide, inhibits several cytochrome P450 (CYP) enzymes, including CYP2C8, CYP2C9, and CYP2C19. nih.gov Molecular docking simulations suggest that both the N-alkyl group on the indazole and the carboxamide side chain engage in hydrogen bonding and hydrophobic interactions within the enzyme's active site. nih.gov

In a gold-based pincer complex, the indazole rings were shown to interact with DNA through a dual mechanism of minor groove binding and alkylation, demonstrating the versatility of the scaffold's binding capabilities. nih.gov The orientation of the indazole rings relative to the rest of the molecule is flexible, allowing it to adapt to different binding environments. nih.gov

Structure-Metabolism Relationships of Indazole-Carboxamide Analogs in Preclinical Models

The metabolic fate of indazole carboxamides is highly dependent on their structure. In vitro studies using human liver microsomes (HLMs) and hepatocytes are commonly used to predict in vivo metabolism. nih.govnih.gov

Major Metabolic Pathways: For indazole carboxamides, common metabolic transformations include:

Hydroxylation: This can occur on the indazole ring itself or, more commonly, on alkyl side chains attached to the indazole nitrogen or the carboxamide moiety. nih.govnih.govmdpi.com For instance, in MDMB-4en-PINACA, hydroxylation was observed on the indazole ring, whereas for ADB-BUTINACA, it was not. mdpi.com

Amide/Ester Hydrolysis: The carboxamide or ester linkage is a primary site for hydrolysis by enzymes like carboxylesterases, often leading to a major carboxylic acid metabolite. mdpi.comdundee.ac.uk The stability against hydrolysis is influenced by the bulkiness of the side chain; tert-leucinamide groups show greater stability than valinamide (B3267577) groups. dundee.ac.uk

N-dealkylation: Removal of the alkyl group from the indazole nitrogen is another key pathway, though its prevalence can be lower compared to indole (B1671886) analogs. The additional nitrogen in the indazole core is thought to hinder this process. dundee.ac.uk

Glucuronidation: Phase II metabolism often involves the conjugation of glucuronic acid to hydroxylated metabolites. ugent.benih.gov

Structural Influences on Metabolism:

Indazole vs. Indole Core: The indazole core appears to increase the susceptibility of the carboxamide linker to hydrolysis compared to an indole core. dundee.ac.uk However, the indazole core is less prone to N-dealkylation. dundee.ac.uk

Side Chain Bulk: Bulky side chains, such as the tert-butyl group in tert-leucinamide derivatives, can sterically hinder hydrolysis of the amide bond, increasing the metabolic stability of the compound. dundee.ac.uk

Halogenation: The presence of halogens, like the bromide at the 5-position, can direct metabolism to other parts of the molecule, with the halogen typically remaining intact on the metabolites. ugent.be

The following table outlines common metabolic pathways for related indazole carboxamides.

| Structural Feature | Common Metabolic Reaction | Resulting Metabolite | Reference |

| Alkyl tail on indazole | Hydroxylation, Carboxylation | Hydroxylated or carboxylated tail | mdpi.comnih.gov |

| Carboxamide Linker | Amide Hydrolysis | Carboxylic acid metabolite | mdpi.comdundee.ac.uk |

| tert-Butyl group on side chain | Hydroxylation | Hydroxylated tert-butyl group | nih.govmdpi.com |

| Indazole Ring | Hydroxylation | Hydroxylated indazole core | mdpi.com |

Molecular Mechanisms of Action and Biological Target Identification in Indazole Research

Enzyme Inhibition and Modulation Studies

Indazole scaffolds are pivotal in the design of inhibitors for a range of enzymes implicated in various diseases. The following sections detail the inhibitory activities of indazole derivatives against key enzymatic targets.

The delta isoform of phosphoinositide 3-kinase (PI3Kδ) is a crucial mediator in the signaling pathways of immune cells, making it a prime target for inflammatory diseases and certain cancers. nih.gov The development of potent and selective PI3Kδ inhibitors has been a major focus of research.

One area of exploration has been the optimization of pyrrolotriazinone-based compounds. nih.gov A significant challenge in this process was achieving good oral bioavailability and a favorable pharmacokinetic profile. nih.gov Through structure-activity relationship (SAR) studies, researchers identified LAS191954 as a clinical candidate. nih.gov This compound demonstrated high potency and selectivity for PI3Kδ. nih.gov

In vitro studies revealed that LAS191954 inhibits human B-cell activation with an IC₅₀ of 4.6 nM in isolated peripheral blood mononuclear cells and 47 nM in whole blood assays. nih.gov Furthermore, it showed no significant activity against the hERG channel, indicating a lower risk of cardiac side effects. nih.gov

Another line of research led to the discovery of GDC-0941, a thieno[3,2-d]pyrimidine (B1254671) derivative, as a potent and selective inhibitor of Class I PI3 kinases. nih.govacs.org Modifications to the lead compound, such as replacing a 3-hydroxyphenyl group with a 4-indazolyl group, successfully addressed issues with metabolic stability and improved oral bioavailability. acs.org GDC-0941 has shown potent inhibition of cell proliferation in various tumor cell lines with submicromolar IC₅₀ values. acs.org

Table 1: PI3Kδ Inhibition Data

| Compound | Target | IC₅₀ (isolated PBMC) | IC₅₀ (whole blood) | Key Findings |

|---|---|---|---|---|

| LAS191954 | PI3Kδ | 4.6 nM | 47 nM | Potent and selective inhibitor with good in vivo characteristics. nih.gov |

| GDC-0941 | Class I PI3K | Submicromolar | Not Available | Potent, selective, and orally bioavailable inhibitor. acs.org |

Enhancer of zeste homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), is a histone methyltransferase that plays a critical role in gene silencing. nih.govgoogle.com Dysregulation of EZH2 is associated with various cancers. google.com

UNC1999, an indazole derivative, is a potent and orally bioavailable dual inhibitor of EZH2 and its homolog EZH1. tmu.edu.cnnih.gov It acts by competing with the S-adenosyl-L-methionine (SAM) binding site of the enzymes. tmu.edu.cn Research has shown that inhibiting EZH2/1 can suppress the proliferation of vascular smooth muscle cells, suggesting a potential therapeutic application in preventing restenosis after angioplasty. tmu.edu.cn

Structure-activity relationship studies on UNC1999 have demonstrated that the indazole ring is a crucial component for its inhibitory activity. mdpi.com Modifications at the N-1 position of the indazole ring have been shown to have a more significant impact on EZH1 potency compared to EZH2. mdpi.com

Table 2: EZH2/1 Inhibition Data

| Compound | Target | Mechanism of Action | Key Findings |

|---|---|---|---|

| UNC1999 | EZH2/1 | SAM-competitive inhibition | Orally bioavailable dual inhibitor, suppresses vascular smooth muscle cell proliferation. tmu.edu.cnnih.gov |

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that, when mutated, becomes a driver of acute myeloid leukemia (AML). nih.govnih.gov The development of FLT3 inhibitors is a key strategy for treating FLT3-mutated AML. nih.gov

A series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives have been designed and synthesized as potent FLT3 inhibitors. nih.gov Through structural optimization, a lead compound, 8r, was identified which exhibited strong inhibitory activity against both wild-type and mutant forms of FLT3 with nanomolar IC₅₀ values. nih.gov This compound also demonstrated high selectivity over a panel of other protein kinases. nih.gov The indazole group in these inhibitors plays a critical role in binding to the kinase domain. nih.gov

Table 3: FLT3 Inhibition Data

| Compound Series | Target | Key Findings |

|---|---|---|

| 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives | FLT3 (wild-type and mutants) | Compound 8r shows potent and selective inhibition with nanomolar IC₅₀ values. nih.gov |

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that catabolizes the essential amino acid tryptophan and is a key player in tumor immune evasion. nih.govnih.gov Consequently, IDO1 inhibitors are being actively pursued as cancer immunotherapies.

The 1H-indazole scaffold has been identified as a novel pharmacophore for potent IDO1 inhibitory activity. nih.gov A series of 1H-indazole derivatives were synthesized, with one compound exhibiting an IC₅₀ value of 5.3 μM. nih.gov Docking studies have shown that these indazole derivatives interact effectively with the heme iron and key hydrophobic pockets of the IDO1 active site. nih.gov

Further research on 4,6-substituted-1H-indazole derivatives has led to the identification of dual inhibitors of IDO1 and the related enzyme tryptophan 2,3-dioxygenase (TDO). nih.gov One such compound, 35, displayed potent inhibition of IDO1 with an IC₅₀ of 0.74 μM in an enzymatic assay and also showed promising TDO inhibition. nih.gov

Table 4: IDO1 Inhibition Data

| Compound Series | Target | IC₅₀ (IDO1) | Key Findings |

|---|---|---|---|

| 1H-indazole derivatives | IDO1 | 5.3 μM (lead compound) | Novel scaffold for IDO1 inhibition. nih.gov |

| 4,6-substituted-1H-indazole derivatives | IDO1/TDO | 0.74 μM (compound 35) | Potent dual inhibitors of IDO1 and TDO. nih.gov |

Human carbonic anhydrase (hCA) isoforms, particularly the tumor-associated hCA IX and XII, are zinc metalloenzymes that play a role in pH regulation in cancer cells. nih.gov Their inhibition is a promising strategy for anticancer therapies. nih.gov

While direct studies on N-methyl-1H-indazole-6-carboxamide as a carbonic anhydrase inhibitor are not prevalent in the provided context, the broader class of indazole derivatives has been investigated. For instance, a compound designated as hCAIX/XII-IN-6 is an orally active inhibitor targeting several hCA isoforms, with high potency against hCA IX (Ki of 4.1 nM) and hCA XII (Ki of 7.7 nM). biocat.com Another inhibitor, hCA XII/II/IX-IN-1, also demonstrates potent inhibition of these isoforms. biocat.com These findings highlight the potential of designing indazole-based compounds for potent and selective hCA inhibition.

Table 5: hCA Inhibition Data

| Compound | Target Isoforms | Inhibition Constants (Ki) |

|---|---|---|

| hCAIX/XII-IN-6 | hCA I, II, IV, IX, XII | hCA IX: 4.1 nM, hCA XII: 7.7 nM |

| hCA XII/II/IX-IN-1 | hCA I, II, IX, XII | hCA II: 0.004 µM, hCA IX: 0.005 µM, hCA XII: 0.001 µM |

The extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key components of the RAS-RAF-MEK-ERK signaling pathway, which is frequently dysregulated in cancer. sciltp.com A series of indazole amide-based inhibitors have been developed to target ERK1/2. nih.gov These compounds have shown potent inhibition of ERK1/2 enzyme activity and have demonstrated the ability to suppress the growth of cancer cells with mutations in the BRAF gene. nih.gov The development of these inhibitors was guided by structure-based drug design and kinase screening. nih.gov

Table 6: ERK1/2 Inhibition Data

| Compound Series | Target | Key Findings |

|---|---|---|

| Indazole amide derivatives | ERK1/2 | Potent inhibition of ERK1/2 enzyme activity and growth of BRAF mutant cancer cells. nih.gov |

Glycogen Synthase Kinase 3β (GSK-3β) Inhibition

Glycogen synthase kinase 3β (GSK-3β) is a serine/threonine kinase implicated in numerous cellular processes, and its dysregulation has been linked to conditions such as type-2 diabetes, Alzheimer's disease, and bipolar disorder. acs.org The inhibition of GSK-3β is a significant therapeutic strategy, and the indazole scaffold has emerged as a promising foundation for the development of potent inhibitors.

Research into 1H-indazole-3-carboxamides has identified this structural class as a novel source of human GSK-3β inhibitors. acs.orgnih.gov An in silico screening of compound libraries led to the identification of several 1H-indazole-3-carboxamide derivatives with pIC₅₀ values ranging from 4.9 to 5.5. acs.org X-ray crystallography of one such inhibitor complexed with GSK-3β confirmed that it binds to the ATP-binding site of the enzyme, validating the docking predictions. acs.org Further studies on 3-amino-1H-indazoles have shown that the most active compounds typically form three hydrogen bonds with residues in the hinge region of GSK3β. nih.gov The key to the potent inhibition by 1H-indazole-3-carboxamide derivatives is the role of the acidic hydrogen of the central indazole core, which is crucial for a strong interaction within the ATP pocket of the enzyme. nih.gov While these findings are specific to indazole-3-carboxamides and 3-aminoindazoles, they highlight the potential of the indazole ring system to serve as a scaffold for GSK-3β inhibition.

| Indazole Scaffold | Target | Activity | Key Finding |

| 1H-Indazole-3-carboxamides | GSK-3β | pIC₅₀ = 4.9 - 5.5 | The indazole core provides a new chemical scaffold for GSK-3β inhibition. acs.org |

| 3-Amino-1H-indazoles | GSK-3β | - | Active compounds form three hydrogen bonds with the hinge region of the enzyme. nih.gov |

Inhibition of Viral RNA Replication (e.g., Dengue Virus NS5 RNA polymerase)

The Dengue virus (DENV) NS5 protein possesses an RNA-dependent RNA polymerase (RdRp) domain that is essential for the replication of the viral genome, making it a prime target for antiviral drug development. Research has identified indazole-containing compounds as potential inhibitors of this process.

A screening of a fragment-based compound library identified 6-acetyl-1H-indazole (6A1HI) as a potent inhibitor of DENV replication. This compound demonstrated a half-maximal effective concentration (EC₅₀) of 6.5 μM and was shown to decrease the production of infectious DENV particles by up to 1,000-fold with no associated cytotoxicity at the tested concentrations. Time-of-drug-addition experiments indicated that 6A1HI acts on a post-entry step of the viral life cycle. Further investigation using a DENV subgenomic replicon confirmed that the compound specifically interferes with the viral RNA replication step. nih.gov The structural similarity of the indazole moiety to purines suggests that it might function as a nucleotide inhibitor. nih.gov

| Compound | Virus | Target | EC₅₀ |

| 6-acetyl-1H-indazole (6A1HI) | Dengue virus (DENV) | RNA replication step | 6.5 μM |

Receptor Agonist/Antagonist Activity Research

Cannabinoid Receptor (CB1/CB2) Agonism and Enantiomer Differences

The indazole carboxamide scaffold is a well-established feature in many synthetic cannabinoid receptor agonists (SCRAs). nih.gov These compounds typically exhibit high potency and affinity for the human cannabinoid receptor subtype-1 (CB1) and subtype-2 (CB2). mdpi.com Research has predominantly focused on indazole-3-carboxamide derivatives, which have been shown to be potent agonists at both CB1 and CB2 receptors. frontiersin.orgnih.gov

A critical aspect of the pharmacology of these compounds is the stereochemistry of the amino acid-derived side chain. Studies have consistently demonstrated significant differences in the biological activity of enantiomers. For carboxamide-type synthetic cannabinoids, the (S)-enantiomers are markedly more potent CB1 receptor agonists than the corresponding (R)-enantiomers. acs.org In one study, the EC₅₀ values of (S)-enantiomers for CB1 receptors were at least five times lower than those of the (R)-enantiomers. acs.org For some derivatives, such as MDMB-FUBICA, the difference in CB1 receptor activity between enantiomers was greater than 10,000-fold. acs.org Similarly, for AB-FUBINACA, the (S)-enantiomer was over 100 times more potent at the CB1 receptor than the (R)-enantiomer. frontiersin.org All tested indazole-3-carboxamide SCRAs showed higher potency at the CB2 receptor compared to the CB1 receptor, with (S)-enantiomers consistently displaying enhanced potency at both receptors over their (R)-counterparts. frontiersin.orgnih.gov

| Compound Class | Target | Enantiomer Activity |

| Indazole-3-carboxamides | CB1/CB2 Receptors | (S)-enantiomers are significantly more potent agonists than (R)-enantiomers. acs.orgfrontiersin.org |

| Indazole-3-carboxamides | CB2 vs. CB1 | Generally show higher potency at the CB2 receptor. frontiersin.orgnih.gov |

Serotonin (B10506) Receptor (5-HT3, 5-HT4) Antagonism

The indazole scaffold is a key structural component of compounds targeting serotonin receptors, particularly the 5-HT3 and 5-HT4 subtypes. The 5-HT3 receptor antagonists are a major class of antiemetic drugs. nih.gov

Alterations to the aromatic nucleus of the weak 5-HT3 antagonist metoclopramide (B1676508) led to the identification of indazole derivatives as potent 5-HT3 receptor antagonists. nih.gov One such derivative, granisetron, which contains an N-methyl-indazole core, is a potent and selective 5-HT3 antagonist used clinically to manage chemotherapy-induced nausea and vomiting. nih.gov

Furthermore, research into indazole-3-carboxamides has identified them as potent antagonists of the 5-HT4 receptor. nih.govnih.gov In a series of these compounds, methylation at the N-1 position of the indazole ring was found to significantly increase antagonist potency at the 5-HT4 receptor. nih.gov This work led to the identification of LY353433 as a potent and selective 5-HT4 receptor antagonist. nih.gov

| Compound Class | Target Receptor | Activity | Example |

| N-methyl-indazole derivatives | 5-HT3 | Antagonist | Granisetron |

| Indazole-3-carboxamides | 5-HT4 | Antagonist | LY353433 |

Imidazoline (B1206853) Receptor (I1) Affinity

Imidazoline receptors are divided into subtypes, with the I1 receptor being a target for centrally-acting antihypertensive drugs. researchgate.net Research has shown that the indazole scaffold can be incorporated into ligands that bind to imidazoline receptors.

A series of 3-[(4,5-dihydroimidazolidin-2-yl)imino]indazoles were synthesized and found to display nanomolar affinity for α₂-adrenoceptors, with relatively high selectivity over I1 imidazoline receptors. nih.gov However, this demonstrates that indazole-based structures can interact with this receptor class. Another study on 2-(4,5-dihydro-1H-imidazol-2-yl)indazole derivatives found high and selective affinity for the I2 subtype of imidazoline receptors. nih.gov Specifically, 4-Chloro-2-(4,5-dihydro-1H-imidazol-2-yl)indazole (4-Cl-indazim) showed a 3076-fold greater affinity for I2 receptors over α₂-adrenergic receptors. nih.gov These studies confirm that the indazole ring is a viable scaffold for designing ligands with affinity for imidazoline receptor subtypes, although direct data for this compound is not available.

Modulation of Specific Intracellular Signaling Pathways and Biological Processes (e.g., cell proliferation, inflammation)

There is no publicly available research data detailing the specific effects of this compound on intracellular signaling pathways or biological processes such as cell proliferation and inflammation.

Investigation of Hydrogen Bonding Interactions and Protein Binding Dynamics

There is no publicly available research data detailing the hydrogen bonding interactions or protein binding dynamics of this compound.

Preclinical in Vitro and in Vivo Biological Investigations of N Methyl 1h Indazole 6 Carboxamide Analogs Excluding Human Trials

Anticancer Research in Cell Lines and Animal Models

The development of novel anticancer agents is a critical area of research, and indazole derivatives have shown significant promise. nih.gov

In Vitro Cytotoxicity and Cell Viability Studies

Initial anticancer screening often involves evaluating the cytotoxic effects of compounds on cancer cells. Studies on indazole analogs have demonstrated their ability to reduce cell viability in various cancer cell lines. This is often achieved by inducing apoptosis, or programmed cell death, a key mechanism for eliminating cancerous cells.

Inhibition of Cancer Cell Proliferation in Various Cell Lines (e.g., NSCLC, HT29, A549, MCF7, HeLa, 143B)

Following initial cytotoxicity screening, the antiproliferative activity of N-methyl-1H-indazole-6-carboxamide analogs has been investigated in a range of human cancer cell lines. For instance, novel indazole derivatives have been synthesized and tested against non-small cell lung cancer (NSCLC) cell lines like A549, colon cancer cell lines such as HT29 and HCT-116, breast cancer (MCF7), and cervical cancer (HeLa) cell lines. nih.govjapsonline.com

Some synthesized indazole derivatives have demonstrated potent activity against lung (A549), breast (MCF7), melanoma (A375), and colon (HT-29) cancer cell lines, with IC50 values indicating significant inhibitory effects. researchgate.net The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. Notably, certain curcumin (B1669340) indazole analogs have shown greater activity against colorectal carcinoma (WiDr) cells compared to HeLa and MCF-7 cells. japsonline.com

| Compound Type | Cell Line | Cancer Type | Observed Effect | Reference |

|---|---|---|---|---|

| Indazole Derivatives | A549 | Non-Small Cell Lung Cancer | Inhibitory activity | researchgate.net |

| Indazole Derivatives | MCF7 | Breast Cancer | Inhibitory activity | researchgate.net |

| Indazole Derivatives | A375 | Melanoma | Inhibitory activity | researchgate.net |

| Indazole Derivatives | HT-29 | Colon Cancer | Inhibitory activity | researchgate.net |

| Curcumin Indazole Analogs | WiDr | Colorectal Carcinoma | Higher activity compared to other lines | japsonline.com |

| Curcumin Indazole Analogs | HeLa | Cervical Cancer | Low to moderate cytotoxicity | japsonline.com |

Preclinical In Vivo Studies in Xenograft Models

Promising results from in vitro studies have led to the evaluation of indazole analogs in preclinical in vivo models, such as xenografts. In these studies, human cancer cells are implanted into immunocompromised mice, which are then treated with the test compound. This allows researchers to assess the compound's ability to inhibit tumor growth in a living organism. While specific in vivo data for this compound itself is limited in the provided search results, the general promise of indazole derivatives in cell lines suggests that such studies are a logical next step in their preclinical development.

Antimicrobial Activity Research (Antibacterial, Antifungal)

Indazole derivatives have been investigated for their potential to combat microbial infections. nih.gov Research has shown that certain N-methyl-3-aryl indazoles exhibit activity against various bacterial strains, including Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium. nih.gov Additionally, antifungal activity has been observed against strains like Candida albicans. nih.gov The incorporation of a 1H-1,2,3-triazole moiety into related structures has also been shown to enhance antimicrobial effects. beilstein-journals.org

| Compound Type | Organism | Activity Type | Reference |

|---|---|---|---|

| N-methyl-3-aryl indazoles | Xanthomonas campestris | Antibacterial | nih.gov |

| N-methyl-3-aryl indazoles | Bacillus cereus | Antibacterial | nih.gov |

| N-methyl-3-aryl indazoles | Escherichia coli | Antibacterial | nih.gov |

| N-methyl-3-aryl indazoles | Bacillus megaterium | Antibacterial | nih.gov |

| N-methyl-3-aryl indazoles | Candida albicans | Antifungal | nih.gov |

Anti-inflammatory Activity Research

Inflammation is a key process in many diseases, and compounds with anti-inflammatory properties are of great interest. Indazole derivatives have demonstrated potential as anti-inflammatory agents. nih.gov Some studies suggest that their mechanism of action may involve the inhibition of enzymes like MAPKAP-K2, which are involved in inflammatory pathways.

Antiviral Activity Research (e.g., against Dengue Virus)

The emergence and re-emergence of viral diseases highlight the need for new antiviral therapies. Research has identified certain indazole-containing compounds as potential inhibitors of the Dengue virus (DENV). For example, 6-acetyl-1H-indazole (6A1HI) has been shown to inhibit DENV replication. nih.govnih.gov This compound was found to decrease the production of infectious DENV particles significantly without causing cytotoxicity at the tested concentrations. nih.govnih.gov Further studies have indicated that the antiviral action of such compounds targets a post-entry step in the viral life cycle, specifically impeding viral RNA replication. nih.govnih.gov

| Compound | Virus | Mechanism of Action | Reference |

| 6-acetyl-1H-indazole (6A1HI) | Dengue Virus (DENV) | Inhibits viral RNA replication | nih.govnih.gov |

Other Investigational Biological Activities in Preclinical Settings

In addition to their primary therapeutic targets, analogs of this compound have been explored for other potential biological activities in non-human studies. These investigations have primarily focused on their antioxidant potential and their effects in cardiovascular models, specifically concerning cardiac hypertrophy.

Antioxidant Potential

The investigation into the antioxidant properties of indazole derivatives is an active area of research, given the role of oxidative stress in various pathological conditions. While specific studies on the antioxidant capacity of this compound are not extensively detailed in publicly available literature, the broader class of indazole-containing compounds has demonstrated notable free-radical scavenging capabilities in various in vitro assays.

Derivatives of the indazole nucleus have been shown to possess antioxidant properties by inhibiting the production of reactive oxygen species such as superoxide (B77818) and nitric oxide in cultured cardiomyocyte models. nih.gov For instance, studies on various substituted indazoles have demonstrated their ability to act as free radical scavengers. In one study, a series of N-hydrazinecarbothioamide indazole hybrids were evaluated for their ability to scavenge 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals. The results indicated that these compounds possess significant radical scavenging potential, with some derivatives showing activity comparable to the standard antioxidant, ascorbic acid. researchgate.net

Another study focusing on indazolyl-acyl hydrazones also reported inhibitory activity in free radical scavenging assays. nih.gov The antioxidant potential of these compounds is often attributed to the hydrogen-donating ability of the indazole ring system. nih.gov The specific substitutions on the indazole core can significantly influence this activity.

While these findings are promising for the indazole class of compounds as a whole, further specific investigations are required to fully elucidate the antioxidant potential of this compound and its direct analogs. The precise impact of the N-methyl and 6-carboxamide functionalities on the antioxidant capacity remains an area for future research.

Table 1: In Vitro Antioxidant Activity of Selected Indazole Derivatives

| Compound Class | Assay | Key Findings | Reference |

|---|---|---|---|

| N-hydrazinecarbothioamide indazole hybrids | DPPH and ABTS radical scavenging | Good radical scavenging potential with IC50 values in the micromolar range, comparable to ascorbic acid. | researchgate.net |

| Indazolyl-acyl hydrazones | DPPH and FRPA | Demonstrated inhibitory activity in free radical scavenging assays. | nih.gov |

| General Indazole Derivatives | Inhibition of superoxide and nitric oxide production | Inhibited elevated levels of superoxide and nitric oxide in cultured cardiomyocytes. | nih.gov |

Anti-Hypertrophic Effects in Cardiovascular Models

A significant area of preclinical investigation for analogs of this compound has been in the context of cardiovascular diseases, particularly in models of cardiac hypertrophy. Cardiac hypertrophy, an increase in the size of heart cells, is a compensatory response to various stimuli but can lead to heart failure if it becomes pathological.

One of the most well-studied analogs in this context is ARRY-371797 , a selective inhibitor of p38 mitogen-activated protein kinase (MAPK). nih.govnih.gov The p38 MAPK pathway is a key signaling cascade that becomes activated in response to cellular stress and is implicated in the development of cardiac hypertrophy, fibrosis, and apoptosis. nih.goveurekaselect.comindexcopernicus.com

Preclinical studies have demonstrated that ARRY-371797 is a potent inhibitor of the α-isoform of p38 (p38α), with an IC50 of 8.2 nM in enzymatic assays. researchgate.net In cellular studies, it has also shown potent inhibition of the p38-mediated signaling pathway. researchgate.net The mechanism of its anti-hypertrophic effect is believed to be through the inhibition of this pathway, thereby preventing the downstream events that lead to pathological cardiac remodeling. nih.gov

In animal models of pressure-overload induced right ventricular hypertrophy, inhibition of p38 MAPK has been shown to improve heart function and reduce cardiac fibrosis. nih.gov Furthermore, in cultured cardiomyocytes, the activation of p38 has been linked to an increase in cell size and the expression of genes associated with hypertrophy, such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP). nih.govhoffmanchemicals.com Treatment with p38 inhibitors has been shown to attenuate these hypertrophic responses. nih.goveurekaselect.com

The investigation of ARRY-371797 in the context of lamin A/C gene (LMNA)-related dilated cardiomyopathy, a genetic disorder characterized by progressive heart failure, has provided further evidence for the therapeutic potential of targeting the p38 MAPK pathway with indazole-based inhibitors. nih.govnih.gov While clinical trials have been conducted, the preclinical foundation for these studies was built on the understanding of the role of p38 MAPK in cardiac hypertrophy and the ability of compounds like ARRY-371797 to modulate this pathway.

Table 2: Preclinical Anti-Hypertrophic Activity of p38 MAPK Inhibitors (including Indazole Analogs)

| Compound/Target | Model | Key Findings | Reference |

|---|---|---|---|

| ARRY-371797 (p38α inhibitor) | Enzymatic Assay | IC50 of 8.2 nM for p38α inhibition. | researchgate.net |

| p38 MAPK Inhibitors | Cultured Cardiomyocytes | Attenuated hypertrophic growth in response to stimuli. | indexcopernicus.com |

| p38 MAPK Inhibition | Mouse Model (Pressure-overload) | Improved right ventricular function and inhibited cardiac fibrosis. | nih.gov |

| DY-9760e (Indazole Derivative) | Cultured Cardiomyocytes | Reduced the expression of hypertrophy-related genes (ANP and BNP). | nih.gov |

Computational and Theoretical Approaches in N Methyl 1h Indazole 6 Carboxamide Research

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is instrumental in drug design for predicting the binding mode and affinity of a ligand to a protein's active site.

Ligand-Protein Binding Mode Analysis and Interaction Mechanisms (e.g., π-π interactions, hydrogen bonding)

Molecular docking studies on a series of 1-butyl-1H-indazole-3-carboxamide derivatives have shed light on their interaction mechanisms with biological targets. For instance, docking simulations of these compounds against a renal cancer-related protein (PDB ID: 6FEW) revealed key binding interactions. nih.gov Although not N-methyl-1H-indazole-6-carboxamide, these studies on isomeric and related indazole carboxamides demonstrate the types of interactions that can be anticipated.

Key interactions typically observed in such complexes include:

Hydrogen Bonding: The amide group, a common feature in these molecules, is a prime candidate for forming hydrogen bonds with amino acid residues in a protein's active site. The nitrogen and oxygen atoms of the amide can act as hydrogen bond acceptors, while the N-H group can be a hydrogen bond donor.

π-π Interactions: The aromatic indazole ring is capable of engaging in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the protein's binding pocket.

In studies of other heterocyclic compounds, arene-cation and arene-sigma interactions are also identified as significant contributors to ligand-protein binding. semanticscholar.org For example, interactions with residues like Lys106 and Arg96 have been noted in the binding of thiazole (B1198619) conjugates. semanticscholar.org

Prediction and Assessment of Binding Energies

The prediction of binding energy is a critical output of molecular docking simulations, providing a quantitative estimate of the binding affinity between a ligand and its target protein. Lower binding energies typically indicate a more stable and favorable interaction.

In a study involving a series of 1-butyl-1H-indazole-3-carboxamide derivatives, AutoDock 4 was used to assess their binding effectiveness with a renal cancer-related protein. The analysis identified several derivatives with high binding energies, suggesting strong potential for interaction with the target. nih.gov For instance, derivatives designated as 8v, 8w, and 8y exhibited the highest binding energies within the studied series. nih.gov

Table 1: Illustrative Binding Energies of Selected Indazole Carboxamide Derivatives

| Compound Derivative | Target Protein | Predicted Binding Energy (kcal/mol) |

| Indazole Derivative 8v | Renal Cancer-Related Protein (6FEW) | High |

| Indazole Derivative 8w | Renal Cancer-Related Protein (6FEW) | High |

| Indazole Derivative 8y | Renal Cancer-Related Protein (6FEW) | High |

Note: Specific numerical values for the highest binding energies were not provided in the source. This table is illustrative of the findings.

Quantitative Structure-Activity Relationship (QSAR) Modeling (2D and 3D QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, unsynthesized compounds and to understand the structural features that are important for activity.

While specific 2D and 3D QSAR models for this compound were not found in the reviewed literature, the methodology is widely applied to various classes of bioactive molecules, including those with heterocyclic scaffolds. For example, QSAR studies on xanthone (B1684191) derivatives and thiazolidine-4-ones have successfully identified key molecular descriptors that correlate with their anti-tuberculosis activity. nih.govnih.gov These descriptors can be electronic, steric, or hydrophobic in nature. A typical QSAR study involves calculating a large number of molecular descriptors and then using statistical methods, such as multiple linear regression, to build a predictive model. nih.govnih.gov Such models can guide the design of more potent analogs of a lead compound.

Density Functional Theory (DFT) Calculations and Conformational Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for studying the conformational preferences, electronic properties, and spectroscopic features of molecules.

A computational study on a series of 1-butyl-1H-indazole-3-carboxamides utilized DFT calculations with GAUSSIAN 09 software to analyze their electronic properties. nih.gov This type of analysis is crucial for understanding a molecule's reactivity and stability. Conformational analysis, a key component of DFT studies, helps to identify the most stable three-dimensional arrangement of a molecule's atoms, which is often the biologically active conformation.

HOMO-LUMO Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for describing the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap generally implies higher chemical reactivity.

In the DFT study of 1-butyl-1H-indazole-3-carboxamide derivatives, the HOMO-LUMO energy gaps were calculated to assess their relative stability and reactivity. The study found that among the synthesized compounds, derivatives 8a, 8c, and 8s possessed the most substantial HOMO-LUMO energy gaps, suggesting greater kinetic stability. nih.gov

Table 2: Illustrative HOMO-LUMO Energy Gaps for Selected Indazole Carboxamide Derivatives

| Compound Derivative | Computational Method | HOMO-LUMO Energy Gap |

| Indazole Derivative 8a | DFT (GAUSSIAN 09) | Largest |

| Indazole Derivative 8c | DFT (GAUSSIAN 09) | Largest |

| Indazole Derivative 8s | DFT (GAUSSIAN 09) | Largest |

Note: Specific numerical values for the energy gaps were not provided in the source. This table is illustrative of the relative findings.

Vibrational and Spectroscopic Property Predictions

DFT calculations are also employed to predict vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra. This allows for a detailed assignment of the observed spectral bands to specific molecular vibrations.

In the investigation of 1-butyl-1H-indazole-3-carboxamides, the synthesized compounds were characterized using IR spectroscopy, with stretching frequencies for N-H and C=O bonds being reported. nih.gov For example, for 1-butyl-1H-indazole-3-carboxamide (8a), the N-H stretch was observed at 3306 cm⁻¹ and the C=O stretch at 1664 cm⁻¹. researchgate.net DFT calculations can provide theoretical vibrational spectra that aid in the interpretation of these experimental results, confirming the molecular structure and providing insights into bonding characteristics. While the study mentioned performing DFT calculations, it did not explicitly report a comparison between the calculated and experimental vibrational spectra for the indazole carboxamides. nih.gov

Enthalpy of Formation Calculations

The standard molar enthalpy of formation is a critical thermodynamic property that quantifies the energy change when a compound is formed from its constituent elements in their standard states. This value is fundamental to understanding the stability of a molecule. For indazole derivatives, which are of significant interest in medicinal chemistry, both experimental and theoretical methods are employed to determine this property.

A study on the enthalpy of formation of several indazole compounds, including close structural relatives of this compound, has provided valuable data and a methodological framework for such calculations. researchgate.netmedsci.cn The research reported the molar standard enthalpy of formation in both condensed and gaseous phases for compounds like 1H-indazole-3-carboxylic acid, 1H-indazole-5-carboxylic acid, and 1H-indazole-6-carboxylic acid. researchgate.netmedsci.cn

The experimental determination of these values often involves techniques such as isoperibolic calorimetry and thermogravimetry. researchgate.net In parallel, theoretical calculations are performed to provide a comparative analysis and deeper understanding. High-level ab initio molecular orbital calculations, such as the G3(MP2)//B3LYP level of theory, have been shown to yield gas-phase enthalpies of formation that are in good agreement with experimental results. researchgate.net Density functional theory (DFT) methods are also utilized to analyze the energetic and structural impact of different functional groups on the indazole core. researchgate.net

While specific enthalpy of formation data for this compound is not explicitly detailed in the available literature, the established methodologies for similar indazole derivatives provide a robust protocol for its determination. The data for closely related compounds are presented below:

| Compound Name | Molar Standard Enthalpy of Formation (Gas Phase) |

| Indazole | Data not specified in results |

| 1H-Indazole-3-carboxylic acid | Data not specified in results |

| 1H-Indazole-5-carboxylic acid | Data not specified in results |

| 1H-Indazole-6-carboxylic acid | Data not specified in results |

| 1-methyl-1H-indazole-6-carboxylic methyl ester | Data not specified in results |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations are crucial for understanding how a ligand, such as this compound, interacts with its biological target, typically a protein. These simulations can reveal the stability of the ligand-protein complex, the nature of the intermolecular interactions, and the dynamic conformational changes that occur.

Research on novel indazole derivatives has utilized MD simulations to investigate their stability within the active site of enzymes. For instance, studies on 3-chloro-6-nitro-1H-indazole derivatives as antileishmanial candidates involved MD simulations to analyze the stability of the compound within the trypanothione (B104310) reductase (TryR) enzyme complex. nih.gov Similarly, MD simulations have been employed to assess the stability of pyrazole-carboxamides, which share structural similarities with the target compound, as carbonic anhydrase inhibitors. nih.gov

The primary goal of MD simulations in this context is to evaluate the stability and dynamics of the ligand-protein complex. This is typically achieved by analyzing various parameters over the simulation trajectory. Key metrics include the root-mean-square deviation (RMSD) and the root-mean-square fluctuation (RMSF). nih.gov

In the study of the TryR-indazole derivative complex, the system was reported to remain in good equilibrium, with a structural deviation of approximately 1–3 Å, indicating a stable binding interaction. nih.gov Furthermore, binding free energy calculations, such as those using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method, can provide a quantitative estimate of the binding affinity, further corroborating the stability of the complex. nih.gov

Virtual Screening and Fragment-Based Drug Discovery Strategies

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. Fragment-based drug discovery (FBDD) is a related strategy that starts with identifying small, low-molecular-weight compounds ("fragments") that bind to the target, and then growing or combining these fragments to create a more potent lead compound. dntb.gov.uamissouri.edu

Indazole scaffolds are frequently explored in FBDD campaigns. For example, the fragment-based discovery of hydroxy-indazole-carboxamides has been reported as a successful approach to identify novel inhibitors of Hsp90, a molecular chaperone implicated in cancer. nih.gov In such approaches, computational methods play a key role in the initial selection of fragments and in guiding their optimization.

A key computational tool in virtual screening is the use of similarity coefficients to compare molecules. The Tanimoto coefficient is one of the most widely used measures of molecular similarity. nih.gov It quantifies the degree of similarity between two molecules based on their 2D fingerprints, which are binary strings representing the presence or absence of certain structural features.

The Tanimoto coefficient, ST, between two molecules A and B is calculated as:

ST (A, B) = |A ∩ B| / |A ∪ B|

where |A ∩ B| is the number of common features (bits set to 1 in both fingerprints) and |A ∪ B| is the total number of unique features (bits set to 1 in either fingerprint). nih.gov The coefficient ranges from 0 (no similarity) to 1 (identical molecules). nih.gov